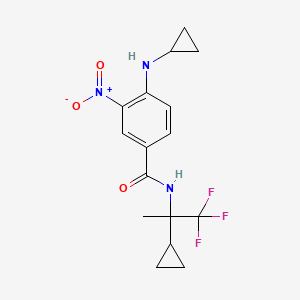![molecular formula C18H22F2N2O3 B7450869 N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide](/img/structure/B7450869.png)
N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide is a complex organic compound that features a piperidine ring substituted with a difluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide typically involves multiple steps. One common approach starts with the reaction of 2,4-difluorophenol with piperidine to form 4-(2,4-difluorophenoxy)piperidine. This intermediate is then reacted with an appropriate acylating agent to introduce the 2-oxoethyl group. Finally, the compound is subjected to a reaction with N-ethylprop-2-enamide under suitable conditions to yield the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or other parts of the molecule.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the difluorophenoxy moiety.
Scientific Research Applications
N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying biological pathways.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide involves its interaction with specific molecular targets. The piperidine ring and difluorophenoxy group are likely to play crucial roles in binding to these targets, which could include enzymes, receptors, or other proteins. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine ring structure and are used in various therapeutic applications.
Difluorophenoxy compounds: These compounds contain the difluorophenoxy group and are used in materials science and medicinal chemistry.
Uniqueness
N-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N2O3/c1-3-17(23)21(4-2)12-18(24)22-9-7-14(8-10-22)25-16-6-5-13(19)11-15(16)20/h3,5-6,11,14H,1,4,7-10,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUHXFCAGNDWCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)F)F)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-chlorophenyl)-5-methylpyrazol-3-yl]-3-cyanobenzenesulfonamide](/img/structure/B7450788.png)
![2,4-dioxo-3-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]-1H-pyrimidine-5-carbonitrile](/img/structure/B7450794.png)
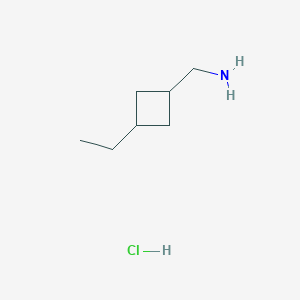
![N-(2-{[1-(1,1-dioxo-1lambda6,2-benzothiazol-3-yl)piperidin-4-yl]formamido}ethyl)prop-2-enamide](/img/structure/B7450824.png)
![1-{4-[3-(Difluoromethoxy)azetidine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B7450825.png)
![1,3,3-Trimethyl-4-[1-(prop-2-enoyl)piperidine-4-carbonyl]piperazin-2-one](/img/structure/B7450829.png)
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450831.png)

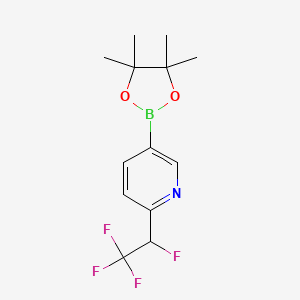
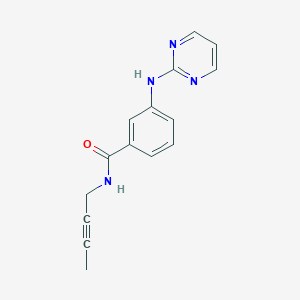
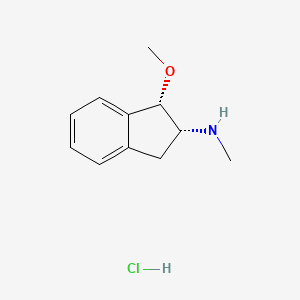
![Ethyl 4-[4-(prop-2-enamido)benzoyloxy]piperidine-1-carboxylate](/img/structure/B7450859.png)
![N-(3-chloro-4-methylphenyl)-2-[(3-cyclopropyl-1,2-oxazol-5-yl)methylsulfanyl]acetamide](/img/structure/B7450863.png)
